molecular formula C14H12ClN3OS B2922604 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](4-methoxyphenyl)methanamine CAS No. 241132-51-4

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](4-methoxyphenyl)methanamine

Cat. No.: B2922604
CAS No.: 241132-51-4
M. Wt: 305.78
InChI Key: MFAVDTYTQBEACU-CXUHLZMHSA-N
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Description

N-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is a synthetic imidazo[2,1-b]thiazole derivative characterized by a chloro substituent at position 6 of the imidazo-thiazole ring and a 4-methoxyphenyl group appended via a methylene linkage. This compound belongs to a broader class of imidazo-thiazoles investigated for diverse pharmacological activities, including cyclooxygenase-2 (COX-2) inhibition, FtsZ targeting, and kinase modulation .

Properties

IUPAC Name

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-19-11-4-2-10(3-5-11)8-16-9-12-13(15)17-14-18(12)6-7-20-14/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAVDTYTQBEACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN=CC2=C(N=C3N2C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine typically involves multi-step organic reactions. One common approach is the condensation of 6-chloroimidazo[2,1-b][1,3]thiazol-5-yl with 4-methoxyphenylmethanamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.

Biology: It serves as a potential inhibitor or modulator in biological assays, aiding in the study of enzyme activities and cellular processes.

Medicine: Research is ongoing to explore its therapeutic potential, including its use as a lead compound in drug discovery for various diseases.

Industry: The compound finds applications in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[2,1-b]thiazole derivatives exhibit significant pharmacological diversity depending on substituent modifications. Below is a detailed comparison with key analogs:

COX-2 Inhibitors

  • Compound 6a (N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine) Activity: Potent COX-2 inhibitor (IC₅₀ = 0.08 µM) with high selectivity (COX-1 IC₅₀ >100 µM; selectivity index = 313.7) . Structural Key: A 4-(methylsulfonyl)phenyl group at position 6 and a dimethylamine group at C-3. The sulfonyl group enhances hydrogen bonding with COX-2’s active site . Comparison: The target compound’s 4-methoxyphenyl group lacks the sulfonyl moiety, likely reducing COX-2 affinity.

FtsZ Inhibitors

  • Compound 15 (3,3-bis(6-Chloroimidazo[2,1-b]thiazol-5-yl)-1-cinnamylindolin-2-one) Activity: Inhibits bacterial cell division protein FtsZ (IC₅₀ = 2.1 µM) . Structural Key: Bis-imidazo-thiazole scaffold with chloro substituents and a cinnamyl group. Comparison: The target compound’s mono-imidazo-thiazole structure and methoxyphenyl group may limit FtsZ binding, which favors bulkier bis-substituted analogs.

Kinase Inhibitors

  • Compound 25l (Pan-RAF Inhibitor) Activity: Inhibits RAF kinases (IC₅₀ <10 nM) and demonstrates anti-melanoma efficacy . Structural Key: Pyrimidine-linked imidazo-thiazole with a 3-methoxyphenyl group. Comparison: The target compound lacks the pyrimidine linker critical for kinase binding, suggesting divergent mechanisms.

Structural Analogs with Substituted Phenyl Groups

  • CAS 241132-36-5 (4-Chloro-N-(6-chloroimidazo[2,1-b]thiazol-5-yl)methyleneaniline)
    • Structure : Features a 4-chlorophenyl group instead of 4-methoxyphenyl .
    • Comparison : Chlorine’s electron-withdrawing nature may alter electronic properties compared to the methoxy group, affecting solubility and target engagement.

Pharmacological Implications

While the target compound’s 4-methoxyphenyl group may limit COX-2 inhibition compared to sulfonyl-containing analogs, it could enhance bioavailability or target alternative pathways (e.g., serotonin receptors, as seen in ) . Further studies are required to elucidate its specific mechanism and optimize substituents for desired activities.

Biological Activity

N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is a compound of interest due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article reviews the compound's biological activity, synthesizing findings from various studies and data sources.

  • Molecular Formula : C14H12ClN3OS
  • Molecular Weight : 305.79 g/mol
  • CAS Number : 241132-51-4
  • Purity : >95% .

The biological activity of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is primarily linked to its interaction with serotonin receptors. It has been identified as a selective agonist for the 5-HT6 receptor, which plays a crucial role in various neurological processes.

Key Findings:

  • Receptor Affinity : The compound exhibits high affinity for the 5-HT6 receptor, with a Ki value reported at approximately 2 nM, indicating potent binding capabilities .
  • Biological Effects : Activation of the 5-HT6 receptor has been associated with increased GABA levels in the frontal cortex of rats, suggesting potential implications for mood disorders and cognitive functions .

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Activity TypeDescriptionReference
Receptor Agonism Potent agonist for 5-HT6 receptor
GABA Modulation Increases GABA levels in the frontal cortex
Selectivity Selective over a panel of 40+ receptors and ion channels

Study on Mood Disorders

A study assessed the effects of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine in models of obsessive-compulsive disorder (OCD). The results indicated that the compound significantly reduced compulsive behaviors in animal models, supporting its potential as a therapeutic agent for OCD and related disorders.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound suggest it has favorable absorption and distribution characteristics. Studies indicate that it can cross the blood-brain barrier effectively, which is crucial for central nervous system-targeted therapies.

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